molecular formula C18H19N3O4S B2789337 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide CAS No. 451463-45-9

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2789337
CAS No.: 451463-45-9
M. Wt: 373.43
InChI Key: IKWGOBKCKRCPRE-UHFFFAOYSA-N
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Description

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a complex organic compound that features a quinazolinone core, a furan ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction using furan-2-carboxylic acid derivatives.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, often using thiol reagents.

    Final Coupling: The final step involves coupling the quinazolinone derivative with N-(2-methoxyethyl)acetamide under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone and furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anticancer, antiviral, or antibacterial agent due to its unique structural features.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The furan ring and quinazolinone core are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Shares the furan ring and thiol group but has a different core structure.

    4-Hydroxy-2-quinolones: Similar quinazolinone core but lacks the furan ring and sulfanyl group.

    Indole Derivatives: Similar aromatic structure but different functional groups and core structure.

Uniqueness

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is unique due to the combination of its quinazolinone core, furan ring, and sulfanyl group, which together confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-24-10-8-19-16(22)12-26-18-20-15-7-3-2-6-14(15)17(23)21(18)11-13-5-4-9-25-13/h2-7,9H,8,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWGOBKCKRCPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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